molecular formula C7H3BrF3NO2 B1266206 5-Bromo-2-nitrobenzotrifluoride CAS No. 344-38-7

5-Bromo-2-nitrobenzotrifluoride

Cat. No. B1266206
CAS RN: 344-38-7
M. Wt: 270 g/mol
InChI Key: ZHLYHEDQTJZYFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 5-Bromo-2-nitrobenzotrifluoride has been explored through various chemical routes. For instance, the synthesis process of 5-fluoro-2-nitrobenzotrifluoride achieved in a continuous-flow millireactor system demonstrates an efficient and safe protocol, highlighting the potential for synthesizing similar compounds under optimized conditions for commercial manufacturing (Peng Chen et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as tris(2-methoxy-5-bromophenyl)antimony bis(2-nitrobenzoate), reveals complex intramolecular interactions and bond angles indicative of the compound's spatial arrangement. This analysis helps in understanding the molecular conformation and electronic distribution within 5-Bromo-2-nitrobenzotrifluoride-like molecules (V. Sharutin et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-2-nitrobenzotrifluoride and its analogs have been studied to understand their reactivity and interaction with different functional groups. For example, the base-promoted domino reaction of 5-substituted 2-nitrosophenols with bromomethyl aryl ketones presents a transition-metal-free approach to synthesize 2-aroylbenzoxazoles, offering insights into the compound's chemical behavior under specific conditions (N. Aljaar et al., 2015).

Physical Properties Analysis

The physical properties of 5-Bromo-2-nitrobenzotrifluoride, such as melting point, boiling point, solubility, and density, are crucial for its application in material science and chemical engineering. While specific studies on 5-Bromo-2-nitrobenzotrifluoride were not found, the analysis of similar compounds provides a basis for predicting its physical behavior.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for understanding how 5-Bromo-2-nitrobenzotrifluoride interacts in different chemical environments. Studies on related compounds, such as the effect of the nucleophile structure on the mobility of nitro group and fluorine atom in reactions, shed light on its reactivity patterns (I. A. Khalfina et al., 2002).

Scientific Research Applications

Application 1: Synthesis of 5-fluoro-2-nitrobenzotrifluoride

  • Summary of Application : 5-fluoro-2-nitrobenzotrifluoride is synthesized in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .
  • Methods of Application : The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry. The mass transfer limitation for this nitration process in the millireactor was evaluated. Effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance in the millireactor were studied .
  • Results or Outcomes : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Application 2: Synthesis of Active Pharmaceutical Ingredients (APIs)

  • Summary of Application : 5-fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). In particular, it is an important intermediate for synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain and inflammatory pain symptoms .
  • Methods of Application : An original synthetic process for this intermediate involves the nitration of 3-fluorobenzotrifluoride in batch reactors .
  • Results or Outcomes : The use of 5-fluoro-2-nitrobenzotrifluoride in the synthesis of APIs has led to the development of effective treatments for various types of pain .

Application 3: Preparation of New Unsymmetrical Diamine Monomer

  • Summary of Application : 2-Bromo-5-nitrobenzotrifluoride is used in the preparation of a new unsymmetrical diamine monomer containing both the benzimidazole ring and trifluoromethyl group .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .
  • Results or Outcomes : The new unsymmetrical diamine monomer can be used in the synthesis of various polymers .

Application 4: Synthesis of 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO)

  • Summary of Application : 2-Bromo-5-nitrobenzotrifluoride is used in the synthesis of BNTFDPO .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .
  • Results or Outcomes : BNTFDPO can be used in various chemical reactions .

Application 5: Fluorination Reagents

  • Summary of Application : 5-Bromo-2-nitrobenzotrifluoride is used as a fluorination reagent .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .
  • Results or Outcomes : The use of 5-Bromo-2-nitrobenzotrifluoride as a fluorination reagent can lead to the synthesis of various fluorinated compounds .

Application 6: Preparation of 6,4’-diamino-2’-trifluoromethyl-2-phenylbenzimidazole

  • Summary of Application : 2-Bromo-5-nitrobenzotrifluoride is used in the preparation of 6,4’-diamino-2’-trifluoromethyl-2-phenylbenzimidazole .
  • Methods of Application : The specific methods of application are not detailed in the source, but it typically involves organic synthesis procedures .
  • Results or Outcomes : The synthesis of 6,4’-diamino-2’-trifluoromethyl-2-phenylbenzimidazole can be used in various chemical reactions .

Safety And Hazards

Safety measures for handling 5-Bromo-2-nitrobenzotrifluoride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-bromo-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLYHEDQTJZYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187970
Record name 5-Bromo-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-nitrobenzotrifluoride

CAS RN

344-38-7
Record name 5-Bromo-2-nitrobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-nitrobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
NB Bejoy, GN Patwari - The Journal of Physical Chemistry A, 2023 - ACS Publications
… with halogen substitution at the para position to the nitro group, 5-fluoro-2-nitrobenzotrifluoride (FFT), 5-chloro-2-nitrobenzotrifluoride (ClFT), and 5-bromo-2-nitrobenzotrifluoride (BrFT), …
Number of citations: 3 pubs.acs.org
SD Kim, T Byun, B Lee, SY Kim… - … Chemistry and Physics, 2015 - Wiley Online Library
… ,1′-biphenyl (2), was prepared from 5-bromo-2-nitrobenzotrifluoride according to Scheme 1. 5-Bromo-2-nitrobenzotrifluoride was coupled by activated copper in DMF (Ullmann reaction…
Number of citations: 6 onlinelibrary.wiley.com
IS In - 1998 - koasas.kaist.ac.kr
… DNBP was prepared from 5-bromo-2-nitrobenzotrifluoride with copper powder via Ullmann coupling reaction. Novel poly(arylene oxide)s and poly (aryelene sulfide)s were prepared …
Number of citations: 0 koasas.kaist.ac.kr
MS Lee, SY Kim - Macromolecular rapid communications, 2005 - Wiley Online Library
… The monomers with fluoro and nitro leaving groups were synthesized by Pd-mediated amination of 5-bromo-2-nitrobenzotrifluoride with 4-nitro-3-(trifluoromethyl)aniline, and 5-bromo-2-…
Number of citations: 4 onlinelibrary.wiley.com
IS Chung, SY Kim - Macromolecules, 2000 - ACS Publications
… 5-Bromo-2-nitrobenzotrifluoride was reacted with p- and m-(methoxyphenyl)boronic acid 10 through Suzuki coupling reaction 11 to produce 4‘-methoxy-4-nitro-3-trifluoromethylbiphenyl …
Number of citations: 32 pubs.acs.org
I Kang, T Lee, YR Yoon, JW Kim, BK Kim, J Lee… - Materials, 2021 - mdpi.com
… The intermediate 1 was coupled with 5-bromo-2-nitrobenzotrifluoride, which produced a … Meanwhile, coupling the 5-bromo-2-nitrobenzotrifluoride with p-anisidine afforded a …
Number of citations: 1 www.mdpi.com
IS Chung, KH Kim, YS Lee, SY Kim - Polymer, 2010 - Elsevier
… The monomer, 2,2′-bis(trifluoromethyl)-4,4′-dinitro-1,1′-biphenyl (1), was synthesized by the Ullmann reaction of 5-bromo-2-nitrobenzotrifluoride with copper in DMF [48]. The crude …
Number of citations: 11 www.sciencedirect.com
I Sorribes, G Wienhöfer, C Vicent, K Junge… - Angewandte Chemie …, 2012 - cyberleninka.org
… Notably, 4-nitrobenzotrifluoride and 5-bromo-2nitrobenzotrifluoride are also completely reduced to the corresponding anilines in excellent yield (Table 2, entries 13– 14). This cluster …
Number of citations: 179 cyberleninka.org
MG Dhara, S Banerjee - Progress in Polymer Science, 2010 - Elsevier
… The monomer 1a was synthesized by Ullmann coupling reaction of 5-bromo-2-nitrobenzotrifluoride with activated copper in DMF. Polymerization was done by adding equimolar …
Number of citations: 519 www.sciencedirect.com
F Schönberger, A Chromik, J Kerres - Polymer, 2009 - Elsevier
… 88.4 g (1.39 mol) activated copper powder [42] were added to a solution of 94.00 g (0.3495 mol) 5-bromo-2-nitrobenzotrifluoride in 200 ml N,N-dimethylformamide (DMF) and stirred …
Number of citations: 27 www.sciencedirect.com

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